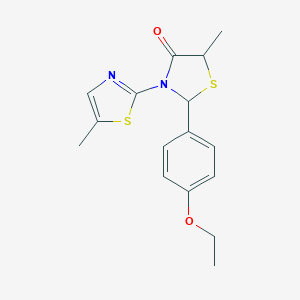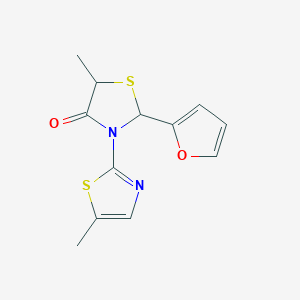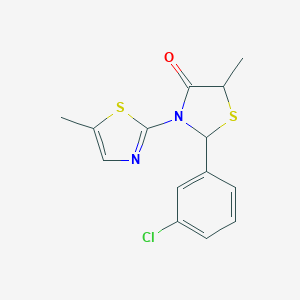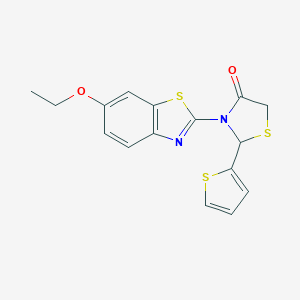![molecular formula C19H11ClFN3O2 B277759 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide](/img/structure/B277759.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide specifically inhibits the activity of the histone demethylase JMJD3 by binding to its active site. JMJD3 is involved in the removal of methyl groups from histones, which can regulate gene expression. Inhibition of JMJD3 by N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide leads to the accumulation of methylated histones, which can alter gene expression patterns. This can lead to changes in cellular differentiation, proliferation, and survival.
Biochemical and Physiological Effects:
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of the immune response. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has been shown to have anti-inflammatory effects by regulating the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has also been shown to have low toxicity in vitro and in vivo. However, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has some limitations, including its limited solubility in water and its potential off-target effects on other histone demethylases.
Future Directions
There are several future directions for the use of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide in scientific research. One direction is the investigation of the role of JMJD3 in the development of specific diseases, such as cancer and autoimmune disorders. Another direction is the development of more potent and specific inhibitors of JMJD3. Additionally, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide could be used in combination with other therapies to enhance their efficacy. Finally, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide could be used as a tool to investigate the role of histone demethylases in cellular differentiation and development.
Synthesis Methods
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide involves several steps, including the reaction of 2-chloro-5-nitropyridine with 2-aminophenol, followed by the reaction with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-fluorobenzoic acid to form the final product, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide. The synthesis method has been optimized to produce high yields of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide with high purity.
Scientific Research Applications
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has been extensively used in scientific research to investigate the role of histone demethylases in various diseases. Histone demethylases are enzymes that remove methyl groups from histones, which can regulate gene expression. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide specifically inhibits the activity of the histone demethylase JMJD3, which has been implicated in the development of cancer, inflammation, and autoimmune disorders. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has also been used to study the role of JMJD3 in the differentiation of immune cells and the regulation of the immune response.
properties
Product Name |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide |
|---|---|
Molecular Formula |
C19H11ClFN3O2 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H11ClFN3O2/c20-14-7-6-12(19-24-17-16(26-19)5-2-8-22-17)10-15(14)23-18(25)11-3-1-4-13(21)9-11/h1-10H,(H,23,25) |
InChI Key |
GYLHRPCICRBADU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)








